molecular formula C23H21N5O2S B2738066 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide CAS No. 886927-15-7

2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide

Cat. No. B2738066
M. Wt: 431.51
InChI Key: NGPIBGGZTVITJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide” appears to be a complex organic molecule. It contains several functional groups including a pyrrole ring, a triazole ring, a thioether group, and an acetamide group.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. However, based on its structure, it’s likely that this compound could be synthesized through a series of reactions involving the formation of the pyrrole and triazole rings, followed by the introduction of the thioether and acetamide groups.



Molecular Structure Analysis

The presence of the pyrrole and triazole rings suggests that this compound could exhibit aromatic properties. The thioether group could potentially act as a nucleophile in certain reactions.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the pyrrole, triazole, thioether, and acetamide groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar acetamide group.


Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques : The synthesis of related compounds often involves complex reactions, including the condensation of different heterocycles, such as triazoles, with various substituents to create novel structures with potential biological activities. For instance, compounds have been synthesized using precursors like cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as versatile starting points for generating a wide array of heterocycles (A. Fadda et al., 2017).

Crystal Structure Analysis : Some studies have focused on the crystal structure analysis of related compounds, providing insights into their molecular configurations and potential interaction mechanisms. For example, Xue et al. (2008) detailed the synthesis and crystal structure of a novel compound, demonstrating the dihedral angles and stabilizing interactions within the crystal lattice (Xue et al., 2008).

Biological Activities and Applications

Antimicrobial and Antitumor Activities : Research has also been directed towards evaluating the antimicrobial and antitumor potentials of these compounds. Some newly synthesized heterocycles incorporating the thiadiazole moiety have been assessed for their insecticidal properties against pests like the cotton leafworm, showcasing their potential as bioactive agents (A. Fadda et al., 2017). Similarly, derivatives of triazoles have been explored for their antiexudative activity, indicating their relevance in developing new therapeutic agents (N. Chalenko et al., 2019).

Copolymers and Materials Science : Additionally, the application of related compounds extends into materials science, where star-shaped pyrrole and thiophene functionalized monomers have been synthesized for the development of copolymers with specific optoelectrochemical properties, highlighting their potential in electronic and photonic devices (M. Ak & L. Toppare, 2009).

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, and determining its physical and chemical properties through experimental analysis.


properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-16-6-5-7-19(14-16)22-25-26-23(28(22)27-12-3-4-13-27)31-15-21(30)24-20-10-8-18(9-11-20)17(2)29/h3-14H,15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPIBGGZTVITJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.